molecular formula C12H17FO B7939029 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7939029
M. Wt: 196.26 g/mol
InChI Key: LLRYMYPSRBIGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or secondary alcohols .

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves its interaction with molecular targets through the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methylphenylboronic acid
  • 3,5-Difluorophenyl compounds
  • Trifluoromethylpyridines

Uniqueness

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, such as the combination of a fluorinated aromatic ring and a branched aliphatic chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-9(3)6-11(13)7-10/h5-8,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRYMYPSRBIGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.